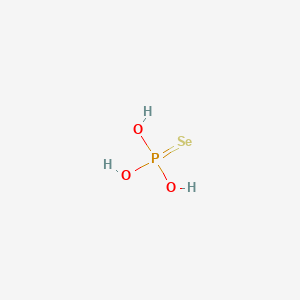
Phosphoroselenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoroselenoic acid , also known as selenophosphate or selenophosphoric acid, belongs to the class of inorganic compounds known as non-metal selenophosphates. These are inorganic compounds in which the largest oxoanion is selenophosphate, and in which the heaviest atom not in an oxoanion is a non-metal element. This compound can be biosynthesized from hydrogen selenide through the action of the enzyme selenide, water dikinase 2. In humans, this compound is involved in the selenoamino acid metabolism pathway.
Selenophosphoric acid is a phosphoric acid derivative. It is a conjugate acid of a hydrogenselenophosphate.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Phosphoroselenoic acid derivatives have shown significant potential in drug discovery and development. Their structural diversity allows for the exploration of various pharmacological activities.
Antiviral Applications
Recent studies have identified this compound as a promising ligand for antiviral nanoparticles. It was ranked highly in a datamining study aimed at finding effective ligands for SARS-CoV-2 spike glycoprotein, indicating its potential role in developing antiviral therapies. The study highlighted that ligands with polar bonds, such as this compound, could enhance docking opportunities with viral proteins, making them suitable candidates for further investigation in antiviral applications .
Enzymatic Inhibition
This compound has been explored for its inhibitory effects on various enzymes. For instance, it has been shown to affect the activity of certain phosphatases, which are crucial in signaling pathways related to cancer and other diseases. The ability to modulate enzyme activity positions this compound as a valuable tool in therapeutic interventions .
Materials Science
The unique properties of this compound make it suitable for various materials applications.
Synthesis of Functional Materials
This compound esters and amides have been synthesized for use in creating functional materials with specific properties. For example, the reaction of phosphoroselenoyl chloride with alcohols and amines leads to products that can undergo fluoride-ion-mediated hydrolysis, resulting in ammonium salts that possess unique chemical properties useful in material science .
Chiral Catalysts
The binaphthyl derivatives of this compound have been utilized as chiral catalysts in asymmetric synthesis. These derivatives facilitate the production of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals .
Development of Antiviral Nanoparticles
A study focused on the design principles for antiviral nanoparticles utilized this compound as a ligand due to its favorable docking characteristics with viral proteins. This research emphasizes the importance of molecular structure in enhancing the efficacy of antiviral agents .
Chiral Molecular Tools
Research has demonstrated that this compound derivatives can serve as effective chiral molecular tools for synthesizing optically active compounds. These compounds are critical in developing drugs with specific stereochemical configurations required for biological activity .
Data Tables
Propiedades
Número CAS |
25758-66-1 |
|---|---|
Fórmula molecular |
H3O3PSe |
Peso molecular |
160.97 g/mol |
Nombre IUPAC |
trihydroxy(selanylidene)-λ5-phosphane |
InChI |
InChI=1S/H3O3PSe/c1-4(2,3)5/h(H3,1,2,3,5) |
Clave InChI |
JRPHGDYSKGJTKZ-UHFFFAOYSA-N |
SMILES |
OP(=[Se])(O)O |
SMILES canónico |
OP(=[Se])(O)O |
Key on ui other cas no. |
289702-60-9 |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















